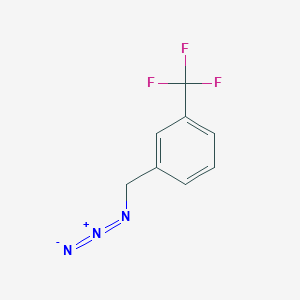

![molecular formula C10H20ClN B1321383 Spiro[4.5]decan-8-amine hydrochloride CAS No. 3643-12-7](/img/structure/B1321383.png)

Spiro[4.5]decan-8-amine hydrochloride

Übersicht

Beschreibung

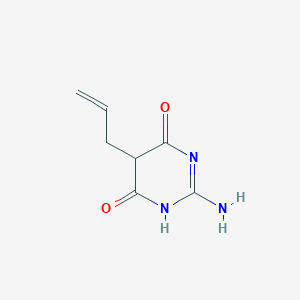

Spiro[4.5]decan-8-amine hydrochloride is a derivative of spiro compounds, which are a class of organic molecules featuring a unique bicyclic system where two rings are joined by a single shared atom. The spiro[4.5]decan system, in particular, consists of a ten-membered ring system that includes a quaternary carbon atom connecting two cyclic structures. The presence of an amine group in the molecule suggests potential reactivity and interaction with other chemical species, making it an interesting subject for study in various fields, including materials science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis of spiro compounds can be achieved through various methods. For instance, a highly efficient and environmentally friendly synthesis of spiro compounds has been reported using a three-component reaction catalyzed by L-proline in aqueous media, which offers advantages such as mild reaction conditions and high yields . Although this method does not directly pertain to the synthesis of Spiro[4.5]decan-8-amine hydrochloride, it provides insight into the synthetic strategies that could be adapted for its production. Additionally, the synthesis of related spirocyclic compounds has been achieved through complex multi-step processes, as demonstrated in the synthesis of a spirocyclic patchouli odorant, which involved a six-step sequence starting from simpler organic precursors .

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by their spirocyclic framework. The stability and structure of these molecules can be analyzed using computational methods such as density functional calculations, which predict the most stable conformations of the rings involved . X-ray crystallographic analysis can also be employed to elucidate the crystal packing and precise molecular structure, providing valuable information on the three-dimensional arrangement of atoms within the spiro system .

Chemical Reactions Analysis

Spiro compounds can participate in various chemical reactions due to their unique structural features. The reactivity of the amine group in Spiro[4.5]decan-8-amine hydrochloride, for example, could be explored through its interactions with other molecules. Spiropyran derivatives have been used to recognize amines through UV-Vis spectra, indicating that the amine group can engage in chemical reactions that result in distinct spectral changes . These interactions are often mediated by mechanisms such as hydrogen bonding or nucleophilic substitution, which are common for compounds containing amine functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds like Spiro[4.5]decan-8-amine hydrochloride are influenced by their molecular structure. The presence of an amine group can affect properties such as solubility, boiling point, and reactivity. For instance, spiropyran compounds, which are generally water-insoluble, can be modified to enhance their solubility for applications in environmental and biological systems . The odor profile of spirocyclic compounds can also vary significantly depending on the substitution pattern on the spiro framework, as seen in the synthesis and olfactory analysis of spirocyclic patchouli odorants .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthesis of Spiroheterocyclic Compounds : Spiro[4.5]decan-8-amine hydrochloride plays a crucial role in synthesizing spiroheterocyclic compounds, which are significant in various chemical reactions. These compounds, including 6-amino-8-aryl-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]-5,7-dicarbonitrile derivatives, are used for their wide scope substrates and efficiency in reactions (Meng et al., 2017).

Development of GlyT1 Inhibitors : Research has identified 4-aryl-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1- ones as potent GlyT1 inhibitors. These compounds, derived from Spiro[4.5]decan-8-amine hydrochloride, display selectivity against various receptors and show improved metabolic stability (Alberati et al., 2006).

Anticonvulsant Evaluation : Spiro[4.5]decan-8-amine hydrochloride derivatives have been synthesized and evaluated for anticonvulsant activity, exploring their role in neurological disorders (Scott et al., 1985).

Immunomodulatory Agents : Certain derivatives of Spiro[4.5]decan-8-amine hydrochloride, like spirogermanium, have shown significant antiarthritic and suppressor cell-inducing activities. These findings are crucial in understanding autoimmune diseases and tissue transplantation (Badger et al., 1990).

Novel Drug Discovery Scaffolds : Spiro[4.5]decan-8-amine hydrochloride has inspired the creation of novel spiro scaffolds for drug discovery, significantly contributing to the development of lead generation libraries (Jenkins et al., 2009).

Reactions with Grignard Reagents : It is used in the synthesis of various compounds through reactions with Grignard reagents, demonstrating its versatility in organic chemistry (Watanabe et al., 1984).

Synthesis and Reactions with Amines : Spiro[4.5]decan-8-amine hydrochloride is used in synthesizing compounds like 2,8-dioxaspiro[4.5]decane-1,3,7,9-tetrone and its reaction with amines, highlighting its application in creating polybasic carboxylic acids (Kato et al., 1999).

Microwave-Assisted Synthesis : Its derivatives can be synthesized using environmentally friendly, microwave-assisted methods, which offer advantages like high yield and short reaction time (Peng et al., 2010).

Synthesis of New Spiro Systems : It aids in creating new spiro systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane-7,7-diones, expanding the possibilities in synthetic chemistry (Palchikov et al., 2018).

Eigenschaften

IUPAC Name |

spiro[4.5]decan-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c11-9-3-7-10(8-4-9)5-1-2-6-10;/h9H,1-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWWYRMCMDCHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614550 | |

| Record name | Spiro[4.5]decan-8-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[4.5]decan-8-amine hydrochloride | |

CAS RN |

3643-12-7 | |

| Record name | Spiro[4.5]decan-8-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spiro[4.5]decan-8-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

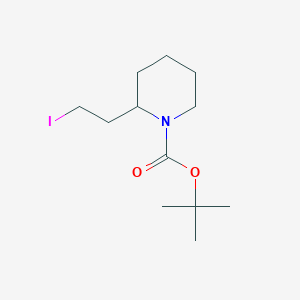

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)

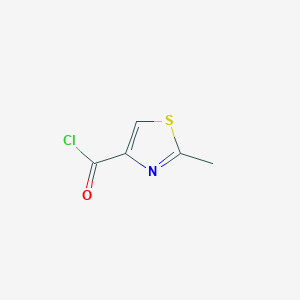

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

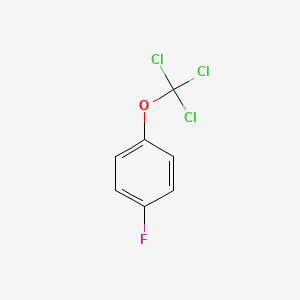

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)

![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)